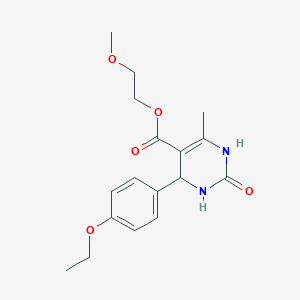

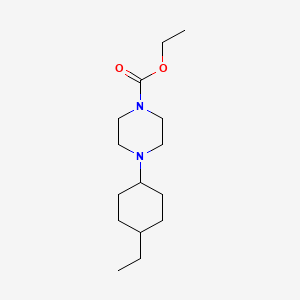

![molecular formula C25H34N2O6 B5059203 N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide](/img/structure/B5059203.png)

N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide (DMPP) is a synthetic compound that has garnered significant interest in scientific research due to its potential applications in various fields. DMPP is a member of the malonamide family, which is known for its ability to selectively bind to actinides and lanthanides. In

Applications De Recherche Scientifique

N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been extensively studied for its potential applications in various scientific fields such as nuclear waste management, cancer therapy, and imaging. In nuclear waste management, this compound is used as a selective ligand to extract actinides and lanthanides from aqueous solutions. This process is known as solvent extraction and is used to separate and concentrate these elements for further processing.

In cancer therapy, this compound has been studied for its ability to selectively target cancer cells. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been used as a contrast agent in magnetic resonance imaging (MRI) to visualize cancer cells.

Mécanisme D'action

The mechanism of action of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is based on its ability to selectively bind to actinides and lanthanides. This compound contains two malonamide groups that act as chelating agents, forming a stable complex with these elements. The resulting complex can be selectively extracted from aqueous solutions using organic solvents. In cancer therapy, this compound induces apoptosis by activating the caspase cascade, a series of proteases that are responsible for the cleavage of various cellular proteins.

Biochemical and Physiological Effects

This compound has been shown to have low toxicity in vitro and in vivo studies. In animal studies, this compound has been shown to have no adverse effects on liver, kidney, and lung function. This compound has also been shown to have low immunogenicity, making it a suitable candidate for use in cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has several advantages for use in lab experiments. It is a highly selective ligand, allowing for the selective extraction of actinides and lanthanides from aqueous solutions. This compound is also stable under a wide range of pH and temperature conditions, making it suitable for use in various applications.

However, this compound has some limitations for use in lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. This compound is also relatively expensive, making it less accessible for use in smaller research labs.

Orientations Futures

There are several future directions for the study of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide. One potential application is in the field of nuclear waste management, where this compound can be used to selectively extract actinides and lanthanides from nuclear waste streams. Another potential application is in the field of cancer therapy, where this compound can be used as a targeted therapy for cancer cells. This compound can also be used as a contrast agent in MRI to visualize cancer cells.

Conclusion

In conclusion, this compound is a synthetic compound that has garnered significant interest in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in nuclear waste management, cancer therapy, and imaging. This compound has several advantages for use in lab experiments, including its high selectivity and stability. However, this compound also has some limitations, including its cost and specialized synthesis requirements. Overall, this compound has significant potential for future research and applications in various scientific fields.

Méthodes De Synthèse

The synthesis of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide involves the reaction of 3-(3,4-dimethoxyphenyl)propylamine with malonamide in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and acetone. The purity of the product can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Propriétés

IUPAC Name |

N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]propanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O6/c1-30-20-11-9-18(15-22(20)32-3)7-5-13-26-24(28)17-25(29)27-14-6-8-19-10-12-21(31-2)23(16-19)33-4/h9-12,15-16H,5-8,13-14,17H2,1-4H3,(H,26,28)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZOFRFONJVYHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCNC(=O)CC(=O)NCCCC2=CC(=C(C=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

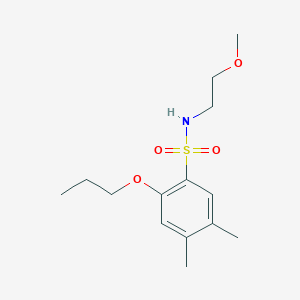

![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5059120.png)

![ethyl 4-(2-methoxyethyl)-1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinecarboxylate](/img/structure/B5059138.png)

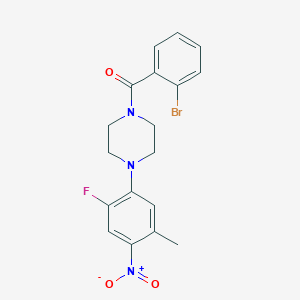

![2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]benzohydrazide](/img/structure/B5059160.png)

![2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B5059170.png)

![N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)

![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)

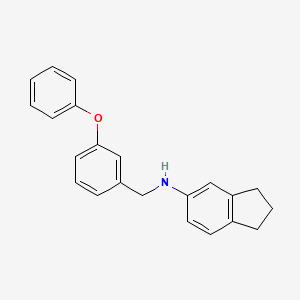

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)